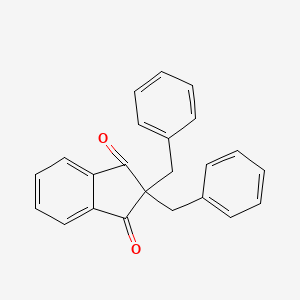
9,14-Di(benzenesulfonyl)docosane-10,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,14-Di(benzenesulfonyl)docosane-10,13-dione is a complex organic compound characterized by its unique structure, which includes two benzenesulfonyl groups attached to a docosane backbone with ketone functionalities at positions 10 and 13
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,14-Di(benzenesulfonyl)docosane-10,13-dione typically involves multi-step organic reactions. One common method includes the sulfonylation of docosane derivatives followed by oxidation to introduce the ketone functionalities. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.
化学反応の分析
Types of Reactions
9,14-Di(benzenesulfonyl)docosane-10,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.
科学的研究の応用
9,14-Di(benzenesulfonyl)docosane-10,13-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 9,14-Di(benzenesulfonyl)docosane-10,13-dione involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The benzenesulfonyl groups and ketone functionalities play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Docosane: A simple hydrocarbon with a similar backbone but lacking the functional groups present in 9,14-Di(benzenesulfonyl)docosane-10,13-dione.
Benzenesulfonyl derivatives: Compounds with benzenesulfonyl groups attached to different backbones, exhibiting varying reactivity and applications.
Ketone-containing docosane derivatives: Compounds with ketone functionalities on a docosane backbone, but without the benzenesulfonyl groups.
Uniqueness
This compound is unique due to the combination of benzenesulfonyl groups and ketone functionalities on a docosane backbone. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
91475-64-8 |
|---|---|
分子式 |
C34H50O6S2 |
分子量 |
618.9 g/mol |
IUPAC名 |
9,14-bis(benzenesulfonyl)docosane-10,13-dione |
InChI |
InChI=1S/C34H50O6S2/c1-3-5-7-9-11-19-25-33(41(37,38)29-21-15-13-16-22-29)31(35)27-28-32(36)34(26-20-12-10-8-6-4-2)42(39,40)30-23-17-14-18-24-30/h13-18,21-24,33-34H,3-12,19-20,25-28H2,1-2H3 |
InChIキー |
ZWBZJVCFOTVNNR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C(=O)CCC(=O)C(CCCCCCCC)S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)


![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)


![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)


![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)


![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)

